(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol
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Overview
Description
(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol is an organic compound that features a bromine, fluorine, and trifluoromethyl group attached to a phenyl ring, with a methanol group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of trifluoromethylbenzene with a bromine-fluorine compound under specific conditions . The reaction conditions often require the use of a catalyst and controlled temperature to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity (5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine and fluorine groups can be reduced under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)aldehyde or (5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)carboxylic acid.
Scientific Research Applications
(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: Its unique chemical structure makes it a candidate for the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol involves its interaction with molecular targets through its functional groups. The bromine, fluorine, and trifluoromethyl groups can participate in various types of chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both bromine and fluorine atoms, along with the trifluoromethyl group, enhances its reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials or specific biological activity.
Properties
IUPAC Name |
[5-bromo-2-fluoro-4-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-6-1-4(3-14)7(10)2-5(6)8(11,12)13/h1-2,14H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUQXBZFJPBBTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C(F)(F)F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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